molecular formula C20H21NO3 B2785224 N-(4-ethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide CAS No. 622348-82-7

N-(4-ethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B2785224
CAS No.: 622348-82-7
M. Wt: 323.392
InChI Key: CIRDGEZAPLOIRF-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-5-23-16-8-6-15(7-9-16)21-20(22)19-14(4)17-10-12(2)13(3)11-18(17)24-19/h6-11H,5H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRDGEZAPLOIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(O2)C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Commonly, 2-hydroxybenzaldehyde derivatives are used as starting materials.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction. This involves reacting the benzofuran core with 4-ethoxyphenyl halides in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the formation of the carboxamide group. This is achieved by reacting the intermediate product with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to reduce the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced benzofuran derivatives.

    Substitution: Halogenated benzofuran compounds.

Scientific Research Applications

N-(4-ethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.

    Benzofuran Derivatives: Other benzofuran compounds with varying substituents that exhibit different biological activities.

Uniqueness

N-(4-ethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethyl substitution pattern on the benzofuran ring and the presence of the ethoxyphenyl group make it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(4-ethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C20H23NO3
  • Molecular Weight : 341.4 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1=CC2=C(C=C1C)OC(=C2C)C(=O)N(C)C=C(C)C=C(C)C(=O)N(C)

Antihyperlipidemic Effects

Research indicates that compounds structurally related to this compound exhibit significant antihyperlipidemic properties. In studies involving Triton WR-1339-induced hyperlipidemic rats, related benzofuran derivatives demonstrated a marked reduction in plasma triglyceride (TG) levels and an increase in high-density lipoprotein cholesterol (HDL-C) levels after treatment with doses of 15 mg/kg body weight .

Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives has been explored extensively. For instance, compounds similar to this compound have shown promising activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating effective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Lipid Absorption : The compound may inhibit lipid absorption in the intestines, contributing to its antihyperlipidemic effects.
  • Antioxidant Activity : The presence of phenolic structures in the compound may confer antioxidant properties that help mitigate oxidative stress in cells.
  • Enzyme Inhibition : Certain derivatives have been shown to inhibit enzymes involved in lipid metabolism and bacterial cell wall synthesis.

Case Studies

  • Study on Hyperlipidemia :
    • Objective : To evaluate the antihyperlipidemic effects of benzofuran derivatives.
    • Methodology : Rats were divided into control and treatment groups; plasma lipid profiles were measured post-treatment.
    • Results : Significant reductions in plasma TG and total cholesterol levels were observed in treated groups compared to controls .
  • Antibacterial Efficacy Study :
    • Objective : To assess the antibacterial activity against multi-drug resistant strains.
    • Methodology : MIC values were determined using standard broth dilution methods.
    • Results : Compounds exhibited MIC values ranging from 20–40 µM against resistant strains of S. aureus .

Data Table

Biological ActivityTest MethodResultsReference
AntihyperlipidemicAnimal Model (Rats)Reduction in TG and TC levels at 15 mg/kg
AntibacterialMIC AssayMIC 20–40 µM against S. aureus and E. coli

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